molecular formula C22H16N6O2 B12908893 N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide

Cat. No.: B12908893
M. Wt: 396.4 g/mol
InChI Key: RSXXMCRNIKRREK-UHFFFAOYSA-N
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Description

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenylpyrimidinyl groups attached to an oxalamide core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide typically involves the reaction of 2-phenylpyrimidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with an amine to form the final oxalamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The phenylpyrimidinyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. In biological systems, it may interact with receptors or enzymes, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide: Similar in structure but with methyl groups instead of phenylpyrimidinyl groups.

    N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Contains hydroxy and dimethylphenyl groups, offering different chemical properties.

Uniqueness

N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide stands out due to its phenylpyrimidinyl groups, which provide unique electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and exploring its potential in various scientific applications.

Properties

Molecular Formula

C22H16N6O2

Molecular Weight

396.4 g/mol

IUPAC Name

N',N'-bis(2-phenylpyrimidin-5-yl)oxamide

InChI

InChI=1S/C22H16N6O2/c23-19(29)22(30)28(17-11-24-20(25-12-17)15-7-3-1-4-8-15)18-13-26-21(27-14-18)16-9-5-2-6-10-16/h1-14H,(H2,23,29)

InChI Key

RSXXMCRNIKRREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)N(C3=CN=C(N=C3)C4=CC=CC=C4)C(=O)C(=O)N

Origin of Product

United States

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